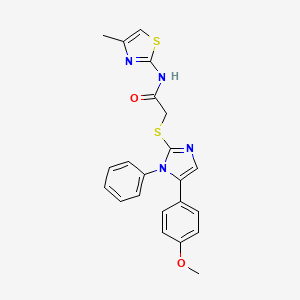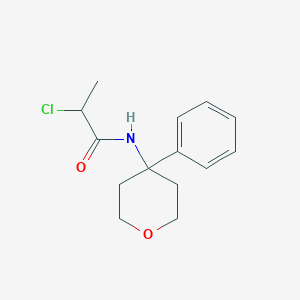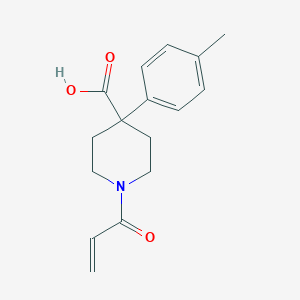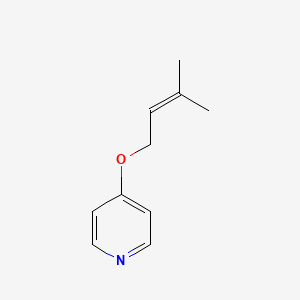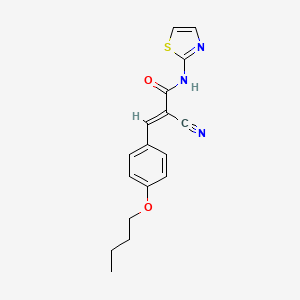![molecular formula C16H11Cl3O B2658927 (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone CAS No. 338401-29-9](/img/structure/B2658927.png)
(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone” is a chemical compound with the molecular formula C16H11Cl3O and a molecular weight of 325.62 . It is used in scientific research due to its unique structure, which allows for diverse applications, ranging from pharmaceutical development to material synthesis.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a methanone group attached to a cyclopropyl group, which is further attached to two phenyl groups. One of the phenyl groups is 4-chlorophenyl, and the other is 2,4-dichlorophenyl .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 325.62 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Anti-mycobacterial Applications
One significant area of application for this compound is in the development of anti-mycobacterial agents. A study described an efficient synthesis of phenyl cyclopropyl methanones, including (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone derivatives, which were evaluated for their anti-tubercular activities against M. tuberculosis H37Rv in vitro. The most active compounds in this series showed activity against multidrug-resistant (MDR) strains and led to a marginal enhancement of median survival time in mice models (Dwivedi et al., 2005).
Insecticide Production
Another application involves the synthesis of intermediates for flucycloxuron, an insecticide. Research has shown that (4-chlorophenyl)(cyclopropyl)methanone O-(4-nitrobenzyl)oxime can be obtained through a "one-pot" reaction involving the key compound, demonstrating a simplified process and optimized yields. This development not only provides a pathway for efficient insecticide production but also highlights the versatility of this compound in synthesizing related derivatives (Gao Xue-yan, 2011).
Antitubercular and Anticancer Activities
The compound has also been explored for its potential in treating tuberculosis and cancer. A study on the synthesis and optimization of antitubercular activities in a series of 4-(aryloxy)phenyl cyclopropyl methanols, including derivatives of the mentioned compound, showed significant activity against Mycobacterium tuberculosis strains, including MDR, XDR, and rifampicin-resistant isolates. One derivative, in particular, demonstrated high efficacy in in vivo models, suggesting its potential as a therapeutic agent (Bisht et al., 2010). Further research identified derivatives with significant anticancer and antituberculosis activities, highlighting the compound's dual potential in addressing critical global health challenges (Mallikarjuna et al., 2014).
Properties
IUPAC Name |
(4-chlorophenyl)-[2-(2,4-dichlorophenyl)cyclopropyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3O/c17-10-3-1-9(2-4-10)16(20)14-8-13(14)12-6-5-11(18)7-15(12)19/h1-7,13-14H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKMUAOIBCQARE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
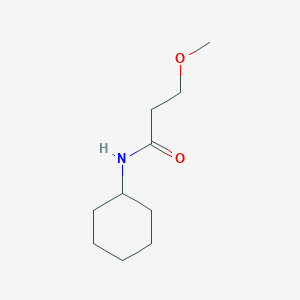
![3-chloro-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2658850.png)
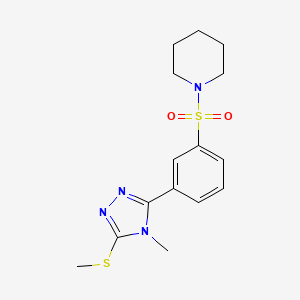

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methyltriazole-4-carboxamide](/img/structure/B2658853.png)
![1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2658855.png)

